molecular formula C10H10N2 B3055791 4-benzyl-1H-pyrazole CAS No. 66948-38-7

4-benzyl-1H-pyrazole

Cat. No.: B3055791
CAS No.: 66948-38-7
M. Wt: 158.2 g/mol
InChI Key: DLHAWERXBUJHNY-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Chemistry and Significance in Chemical Sciences

The compound 4-benzyl-1H-pyrazole belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in various scientific fields due to its unique chemical properties and biological relevance.

Historical Development and Discovery of Pyrazoles

The history of pyrazoles began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole". Knorr's work was pivotal; in the same year, while attempting to synthesize quinoline (B57606) derivatives, he accidentally discovered antipyrine, a pyrazolone (B3327878) derivative with significant antipyretic and analgesic properties. This discovery sparked immense interest in pyrazole chemistry. A few years later, in 1889, the parent compound, pyrazole, was first synthesized by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. For a considerable time, pyrazoles were thought to be purely synthetic, until the first natural pyrazole, β-(1-pyrazolyl)alanine, was isolated from watermelon seeds in 1959.

Importance of the Pyrazole Ring System in Synthetic Chemistry

The pyrazole ring is a highly versatile scaffold in synthetic chemistry. Its structure offers multiple sites for chemical reactions. The ring possesses both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, granting it amphoteric properties. This dual nature allows for reactivity with both electrophiles and nucleophiles. The carbon atoms at positions 3, 4, and 5 can be functionalized, and the nitrogen atoms can be substituted, leading to a vast library of derivatives. Pyrazole analogues serve as crucial building blocks for designing a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Their utility extends to the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of significant interest.

Role of Pyrazole Scaffolds in Molecular Design

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry and molecular design. This designation is due to its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other chemical groups, allowing it to interact effectively with biological targets. The arrangement of its nitrogen atoms enables it to act as both a hydrogen bond donor and acceptor, a key feature for binding to enzymes and receptors. Consequently, pyrazole derivatives are integral to the development of pharmaceuticals, with applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. In agriculture, they are used in fungicides, insecticides, and herbicides. The pyrazole core is found in several commercial drugs, demonstrating its importance in drug discovery.

Structural Features and Tautomerism of 1H-Pyrazoles

The unique characteristics of 1H-pyrazoles are deeply rooted in their electronic structure and the dynamic nature of their proton placement.

Aromaticity and Electronic Structure Considerations

Pyrazole is an aromatic heterocyclic compound. Its five-membered ring contains three carbon atoms and two adjacent nitrogen atoms. The aromaticity arises from a cyclic, planar system of six π-electrons, which satisfies Hückel's rule. This system is formed by the formal double bonds and the lone pair of electrons from the protonated, pyrrole-like nitrogen atom, which participates in the π-system. The other nitrogen atom is sp2-hybridized and pyridine-like, with its lone pair in the plane of the ring. This electron distribution makes the pyrazole ring electron-rich and influences its reactivity. While the pyrazole ring itself is aromatic, its stability can be influenced by substituents and fusion to other rings.

Prototropic Annular Tautomerism in 1H-Pyrazoles

A defining characteristic of N-unsubstituted pyrazoles is prototropic annular tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. In an unsymmetrically substituted pyrazole, such as 3-methyl-1H-pyrazole, this migration results in two distinct tautomeric forms (e.g., 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole) that are in equilibrium. This dynamic process is a key feature to consider in their reactions and interactions, as the properties of the individual tautomers can differ. The equilibrium between these forms can be influenced by factors such as the nature of substituents, solvent, and temperature. While other tautomeric forms involving carbon atoms are theoretically possible, they are generally much less stable due to the loss of aromaticity.

Impact of Substituents on Tautomeric Equilibria, with Emphasis on C4-Benzylation

A key feature of pyrazoles is their ability to exist as tautomers, which are isomers that readily interconvert through the migration of a proton. In the case of this compound, annular tautomerism involves the movement of the proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This dynamic equilibrium is significantly influenced by the nature and position of substituents on the ring.

The benzyl (B1604629) group at the C4 position is a non-polar, sterically bulky substituent. Its presence influences the tautomeric equilibrium, although in solution, different conformers and atropenantiomers of this compound can easily interconvert. This interconversion occurs through both annular tautomerism and the rotation of the benzyl group around the single bond connecting it to the pyrazole ring. Studies on substituted pyrazoles have shown that the electronic nature of the substituent at the C4 position can affect the tautomeric ratio. While strong electron-donating groups at C4 can promote a tautomeric equilibrium with an increased proportion of the 5-tautomer, the impact of a benzyl group is primarily steric. The crystal structure of this compound reveals a specific, stable conformation in the solid state, highlighting the influence of intermolecular forces, such as hydrogen bonding, in dictating the preferred tautomeric form in a crystalline environment.

Research Focus on this compound as a Specific Pyrazole Derivative

Research on pyrazole derivatives is extensive, with many studies focusing on the synthesis and biological evaluation of compounds with various substitution patterns. this compound has emerged as a compound of interest due to the specific properties conferred by the C4-benzyl substituent.

Rationale for Investigating the Benzyl Substitution at C4 Position

The rationale for investigating the benzyl substitution at the C4 position of the pyrazole ring is multifaceted. The C4 position of the pyrazole ring is known to be nucleophilic and susceptible to electrophilic substitution, making it a key site for functionalization. Introducing a benzyl group at this position creates a distinct chemical entity with potential for further modification.

The benzyl moiety itself is a common pharmacophore in drug discovery, and its incorporation into the pyrazole scaffold can lead to compounds with interesting biological activities. For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated for their potential as antagonists for adenosine (B11128) receptors. While these studies focus on N-benzylated pyrazoles, they underscore the general interest in the benzyl-pyrazole combination. The investigation of this compound and its derivatives allows for the exploration of structure-activity relationships, where the position of the benzyl group can significantly alter the biological profile of the molecule.

Current Gaps and Future Perspectives in this compound Research

While the synthesis and crystal structure of this compound have been reported, there are still gaps in the comprehensive understanding of its chemical behavior and potential applications. Further research could focus on a more detailed investigation of its tautomeric equilibrium in different solvents and at various temperatures, using advanced spectroscopic and computational methods.

Future perspectives for research on this compound include its utilization as a building block for the synthesis of novel, more complex heterocyclic systems. Given the known biological activities of other pyrazole derivatives, a systematic evaluation of the pharmacological properties of this compound and its analogues is warranted. This could involve screening for a range of activities, such as anticancer, anti-inflammatory, or antimicrobial effects. Furthermore, the unique structural features of this compound could be exploited in materials science, for example, in the design of new ligands for coordination chemistry or functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHAWERXBUJHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473691
Record name 1H-Pyrazole, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66948-38-7
Record name 1H-Pyrazole, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzyl 1h Pyrazole

Classical Approaches to Pyrazole (B372694) Ring Construction Relevant to 4-benzyl-1H-pyrazole Synthesis

The formation of the pyrazole ring is predominantly achieved through two powerful strategies: the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, and the 1,3-dipolar cycloaddition of a 1,3-dipole with a suitable dipolarophile. Both approaches offer pathways to introduce the C4-benzyl substituent, either by incorporating it into one of the starting materials or by creating it through the reaction itself.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds or Equivalents

The reaction between a hydrazine and a 1,3-dicarbonyl compound is one of the most fundamental and widely used methods for pyrazole synthesis. To obtain a this compound, the 1,3-dicarbonyl component must contain the benzyl (B1604629) group at the C2 position.

The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a β-diketone with a hydrazine derivative. In the context of this compound, this would typically involve the reaction of a 2-benzyl-1,3-diketone with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Adaptations of the Knorr synthesis can involve the use of β-ketoesters or other 1,3-dicarbonyl equivalents. For instance, the reaction of a 2-benzyl-β-ketoester with hydrazine would lead to a pyrazolone (B3327878), which can exist in tautomeric forms. Further chemical modification might be necessary to arrive at the desired this compound.

A three-step synthesis of this compound-3,5-diamines has been reported starting from commercially available aldehydes. This process involves a Knoevenagel condensation to form benzylidenemalononitriles, followed by reduction to benzylmalononitriles. Subsequent cycloaddition of hydrazine with the benzylmalononitrile (B177411) affords the desired pyrazole.

Reactant 1Reactant 2ProductReference
2-Benzyl-1,3-diketoneHydrazineThis compound
BenzylmalononitrileHydrazine hydrate (B1144303)This compound-3,5-diamine

When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the Knorr synthesis can lead to a mixture of regioisomers. However, for the synthesis of this compound from a 2-benzyl-1,3-dicarbonyl compound, this issue of regioselectivity at the C3 and C5 positions is often simplified. If the two carbonyl groups of the diketone are equivalent (e.g., in 2-benzylpentane-1,3-dione), only one pyrazole product is possible.

The challenge of regioselectivity becomes more pronounced when seeking to synthesize N-substituted pyrazoles. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine like methylhydrazine can produce two different regioisomers. The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH). To overcome poor regioselectivity, β-enaminones have been used as surrogates for 1,3-dicarbonyl compounds.

Knorr Pyrazole Synthesis and its Adaptations

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions provide a powerful and often highly regioselective alternative for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne.

Nitrilimines and diazo compounds are common 1,3-dipoles used in pyrazole synthesis. Nitrilimines, which are typically generated in situ from hydrazonoyl halides, react with alkynes in a [3+2] cycloaddition to form pyrazoles. chim.it To synthesize a this compound using this method, a benzyl-substituted alkyne would be the required dipolarophile.

Diazo compounds can also undergo 1,3-dipolar cycloaddition with alkynes to yield pyrazoles. The reaction of a diazoalkane with an appropriately substituted alkyne can provide a direct route to 4-substituted pyrazoles. For example, the reaction of diazomethane (B1218177) with a benzyl-substituted alkyne could potentially lead to the formation of this compound.

A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds has been developed for the synthesis of polyfunctional pyrazoles. organic-chemistry.org Furthermore, a cascade reaction involving α-diazoesters and ynones can also produce four-substituted pyrazoles.

1,3-DipoleDipolarophileProductReference
NitrilimineBenzyl-substituted alkyneThis compound chim.it
Diazo compoundBenzyl-substituted alkyneThis compound

The key to synthesizing this compound via 1,3-dipolar cycloaddition lies in the design of the precursors. The benzyl group must be incorporated into the alkyne dipolarophile. For instance, phenylprop-1-yne or a derivative could serve as the dipolarophile. The reaction of such an alkyne with a simple 1,3-dipole like diazomethane or a nitrilimine generated from a simple hydrazonoyl halide would install the C4-benzyl substituent directly.

The regioselectivity of the cycloaddition is a critical factor. The electronic nature of the substituents on both the 1,3-dipole and the dipolarophile governs the orientation of the addition. In many cases, the cycloaddition of nitrilimines and diazo compounds to terminal alkynes proceeds with high regioselectivity, leading to a single pyrazole isomer.

Utilizing Nitrilimines and Diazo Compounds

Advanced Synthetic Strategies for Functionalized Pyrazoles

Advanced strategies for synthesizing functionalized pyrazoles, including the target this compound, heavily rely on the power of transition-metal catalysis. These methods enable the direct formation of carbon-carbon bonds on the pyrazole nucleus, often with high regioselectivity and functional group tolerance. Such approaches represent a significant improvement over traditional multi-step sequences that may require harsh conditions or the pre-functionalization of starting materials.

Transition metals such as palladium, copper, and rhodium are pivotal in modern organic synthesis, facilitating a wide array of chemical transformations through their unique electronic properties. These metals serve as catalysts in numerous reactions, including cross-coupling and C-H activation, which are instrumental in the synthesis of complex heterocyclic compounds like substituted pyrazoles.

Palladium catalysis is a cornerstone of C-C bond formation and has been extensively applied to the arylation of heterocycles. For pyrazoles, direct C-H arylation presents a challenge regarding regioselectivity, as the C5 position is generally more reactive than the C4 and C3 positions. However, specific strategies have been developed to steer the reaction towards the desired C4 position.

One effective method involves the use of a temporary protecting group at the C5 position. For instance, the introduction of a chloro group at C5 blocks this reactive site, allowing for the palladium-catalyzed direct arylation to occur selectively at the C4 position with aryl bromides. This reaction can proceed with high yields using as little as 0.1-0.5 mol% of a simple palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), followed by the removal of the C5-chloro group to yield the 4-aryl pyrazole.

Another strategy involves installing an electron-withdrawing group at the C4 position, such as a nitro or ester group. This modification alters the electronic properties of the pyrazole ring, rendering the C-H bond more acidic and decreasing the Lewis basicity of the nitrogen atoms, which can otherwise deactivate the catalyst. This electronic tuning enables palladium-catalyzed C-H benzylation reactions, providing a direct route to compounds like this compound. The reaction between a 4-substituted pyrazole and a benzyl halide can be catalyzed by a palladium system to furnish the C4-benzylated product.

The direct arylation of pyrazoles bearing a halogen at the C4 position has also been explored. In these cases, the palladium catalyst selectively activates the C5-H bond for arylation without reacting with the C4-halogen bond, demonstrating high chemoselectivity. This allows for the synthesis of 5-aryl-4-halopyrazoles, which can then undergo subsequent cross-coupling reactions at the C4 position.

Table 1: Examples of Palladium-Catalyzed C4-Arylation of Pyrazoles

Pyrazole Substrate Arylating Agent Catalyst System Base Solvent Yield (%) Reference
5-Chloro-1,3-dimethylpyrazole 4-Bromobenzonitrile Pd(OAc)₂ (0.5 mol%) KOAc DMA 93
5-Chloro-1,3-dimethylpyrazole Methyl 4-bromobenzoate Pd(OAc)₂ (0.5 mol%) KOAc DMA 95
1-Methyl-4-nitropyrazole Benzyl chloride Pd(OAc)₂ / Pyridine Cs₂CO₃ Dioxane N/A
4-Bromo-1-benzylpyrazole 4-Bromobenzonitrile Pd(OAc)₂ (1 mol%) KOAc DMA 81

Note: This table presents representative examples. Yields and conditions may vary based on specific substrates. "N/A" indicates data not available in the cited abstract.

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis and functionalization of heterocyclic compounds. Copper-catalyzed reactions are particularly useful for forming the pyrazole ring itself through cyclization processes. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles in good yields. Inexpensive copper(I) oxide (Cu₂O) can serve as the promoter with air as the green oxidant.

Furthermore, copper catalysts are efficient in forming C-N bonds, which is a key step in many heterocycle syntheses. Copper-catalyzed tandem reactions have been developed to construct complex fused heterocyclic systems. For instance, 1-(2-benzofuryl)-N-heteroarenes can be synthesized from o-hydroxy-gem-(dibromovinyl)benzenes and N-heteroarenes, including pyrazole, under copper catalysis. While not a direct benzylation at C4, these methods highlight the utility of copper in building complex pyrazole-containing scaffolds that could be further modified. The modular synthesis of various heterocycles, such as α,β-unsaturated-γ-lactams via excited-state copper catalysis, showcases the innovative applications of copper in modern synthetic chemistry, which could potentially be adapted for pyrazole functionalization.

Rhodium(III) complexes have emerged as powerful catalysts for C-H activation, enabling the direct coupling of C-H bonds with unsaturated partners like alkynes and alkenes. These reactions often proceed with the assistance of a directing group on the substrate, which coordinates to the metal center and positions the catalyst for selective C-H cleavage.

In the context of pyrazoles, the pyrazole ring itself can act as a directing group. For example, Rh(III)-catalyzed oxidative coupling of 5-aryl-1H-pyrazoles with alkynes occurs via pyrazole-directed C-H activation of the ortho-position of the C5-aryl substituent, leading to fused polycyclic systems. While this specific example functionalizes a substituent on the pyrazole, the underlying principle of using the pyrazole core to direct C-H activation is significant. Strategies can be devised where a directing group attached to the pyrazole nitrogen directs functionalization to the C5 or C3 position. Although direct C4-benzylation via this method is less common due to the electronic and steric nature of the C4 position, Rh(III) catalysis remains a potent tool for creating complex pyrazole derivatives through C-H functionalization pathways.

The direct functionalization of a C-H bond is a highly atom-economical and efficient strategy in modern synthesis, as it avoids the need for pre-installing reactive handles like halogens or organometallic moieties. Achieving regioselectivity, particularly at the less reactive C4 position of the pyrazole ring, is a central challenge that has been addressed through various innovative approaches.

Direct C-H arylation, particularly for introducing a benzyl group, at the C4 position of a pyrazole is a sought-after transformation. The inherent reactivity trend of pyrazole C-H bonds is typically C5 > C4, making selective C4 functionalization challenging when the C5 position is available.

To overcome this, chemists have employed "blocking groups" at the more reactive positions. As discussed in the context of palladium catalysis (Section 2.2.1.1), installing a substituent like a chloro, bromo, or formyl group at the C5 position effectively blocks it, redirecting the arylation reaction to the C4 position.

An alternative and elegant strategy involves modulating the electronic nature of the pyrazole ring. Joo and coworkers demonstrated that installing an electron-withdrawing group (e.g., nitro, chloro, ester) at the C4 position itself can facilitate C-H functionalization at the C5 position. Conversely, for achieving C4 functionalization, the approach often involves starting with a pyrazole that is unsubstituted at C4 but blocked at C5. For example, direct C4-arylation of 3,5-disubstituted pyrazoles can be achieved with palladium catalysis. A study on 5-aminopyrazoles showed successful palladium-catalyzed direct C4-arylation using aryl bromides, with the amino group at C5 directing the regioselectivity and without requiring protection. These methods are directly applicable to the synthesis of this compound by employing a suitable benzylating agent in place of an aryl bromide.

Direct C-H Arylation Approaches

Multicomponent Reactions (MCRs) for Diverse Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. longdom.org Several MCRs have been developed for the synthesis of substituted pyrazoles.

A straightforward, three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, catalyzed by ammonium (B1175870) acetate, provides a sustainable route to 1-H-pyrazole derivatives. longdom.org This method is noted for its simple experimental procedure and environmentally friendly nature. longdom.org Similarly, a four-component reaction involving enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water can be used to construct more complex pyrazolo[3,4-b]pyridine systems. longdom.org

Another versatile MCR involves the reaction of vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base to afford 3,4,5-trisubstituted 1H-pyrazoles with good regioselectivity and tolerance for various functional groups. This highlights the power of MCRs to rapidly assemble complex pyrazole cores from simple starting materials.

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
Enaminones, Benzaldehyde, Hydrazine-HClAmmonium acetate, Water1-H-pyrazoles longdom.org
Vinyl azide, Aldehyde, TosylhydrazineBase3,4,5-trisubstituted 1H-pyrazoles
Aldehydes, β-ketoesters, HydrazinesYb(PFO)₃Pyrazole-4-carboxylates
Malononitrile, Aldehydes, Hydrazines-5-aminopyrazole-4-carbonitriles

Photoredox and Electrochemical Methods for Pyrazole Synthesis

Photoredox and electrochemical methods have gained prominence as powerful tools in organic synthesis, enabling the formation of radical intermediates under mild conditions. These approaches offer unique pathways for the construction of pyrazole rings.

Visible-light photoredox catalysis, often employing ruthenium or iridium-based photocatalysts, can facilitate the synthesis of pyrazoles. For instance, a Ru(bpy)₃(PF₆)₂ catalyzed [3+2] cycloaddition of sydnones with alkynes provides a regioselective route to 1,4-disubstituted pyrazoles in excellent yields. Another innovative approach utilizes α,β-unsaturated aldehydes as synthetic equivalents of alkynes in a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation, where the aldehyde acts as a photoremovable directing group. This domino sequence, irradiated with green light, leads to the regioselective synthesis of pyrazoles.

Relay visible-light photoredox catalysis has also been developed, where a single photocatalyst engages in multiple successive photoredox cycles. This strategy has been applied to the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, resulting in the functionalization of three C-H bonds of the hydrazone and providing rapid access to complex pyrazole scaffolds.

Electrochemical methods can also be employed for pyrazole synthesis. For example, the electrochemical oxidation of certain catalysts can generate highly oxidizing species capable of initiating C-H amination reactions with pyrazoles. Both photoredox and electrochemical methods provide access to high-energy radical intermediates, enabling bond formations that are often challenging to achieve through traditional ionic mechanisms.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation.

For instance, the synthesis of N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides was significantly improved using microwave assistance. The reaction time was reduced from 7–9 hours under conventional heating to just 9–10 minutes with microwave irradiation, with yields improving from 79–92%. Similarly, the synthesis of 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds was achieved in 45 minutes with a 300W microwave, yielding 75-82% of the product. The synthesis of 3-(4-(phenylsulfonyl)phenyl)-1H-pyrazole from an enaminone and hydrazine hydrate was accomplished in 30 minutes at 80°C under microwave irradiation, resulting in an 89% yield.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Pyrazole-oxadiazole hybrids7–9 h, lower yields9–10 min, 79–92%
Pyrazole-carbonitrilesNot specified45 min, 75-82%
3-(4-(phenylsulfonyl)phenyl)-1H-pyrazole7 h, 85%1 h, 95%

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that can enhance chemical reactivity by providing energy through acoustic cavitation. This technique has been applied to the synthesis of pyrazole-containing compounds, often leading to shorter reaction times and higher yields.

The synthesis of novel Schiff bases from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde and various amines was successfully carried out under ultrasound irradiation. This method was also used for the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives. Furthermore, a multicomponent reaction for the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids from a pyrazole-4-carbaldehyde, a thiadiazol-2-amine, and 2-mercaptoacetic acid was efficiently promoted by ultrasound, giving excellent yields (91–97%) in short reaction times (55–65 minutes) at 50 °C. The use of ultrasound in a 1,3-dipolar cycloaddition reaction to synthesize pyrazoles, catalyzed by a Ni-Mg-Fe layered double hydroxide (B78521) (LDH) in a green solvent, also demonstrated high yields and short reaction times.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often catalyst-free approach to synthesis. This technique is particularly aligned with the principles of green chemistry.

The mechanochemical synthesis of ethyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates has been described through a multicomponent reaction using zinc chloride as a catalyst. A solvent-free and catalyst-free one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has also been achieved by ball-milling, providing quantitative yields. Additionally, the synthesis of 1-[(N-arylthiocarbamoyl)amidino]pyrazoles was accomplished by simply grinding 1-amidinopyrazole hydrochloride with aryl isothiocyanates in the presence of solid potassium hydroxide for 15-20 minutes, offering a significant improvement over the thermal solution-based method.

Catalyst-Free and Environmentally Benign Reaction Conditions

The synthesis of pyrazole derivatives without the use of a catalyst is a cornerstone of green chemistry, aiming to reduce chemical waste and avoid the use of potentially toxic or expensive metal catalysts. These methods often rely on the intrinsic reactivity of the starting materials, enhanced by environmentally benign solvents or alternative energy sources.

One prominent catalyst-free approach is the use of multicomponent reactions (MCRs) in green solvents like water or polyethylene (B3416737) glycol (PEG), often accelerated by ultrasound irradiation. For instance, a cost-effective and eco-friendly procedure for synthesizing highly substituted pyrazoles involves the reaction of aldehydes, malononitrile, and phenylhydrazine (B124118) in a mixture of PEG-400 and water at room temperature, promoted by ultrasound. This method offers operational simplicity and avoids hazardous substances. While this specific example leads to 5-amino-pyrazole derivatives, the principle of using ultrasound to promote catalyst-free condensation is broadly applicable.

Another green, catalyst-free strategy involves performing reactions under solvent-free conditions. A notable example is the one-pot, three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines using the organic ionic salt tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium at room temperature. This method produces highly functionalized pyrazoles in good yields, and the TBAB can be recovered and reused.

Microwave-assisted organic synthesis (MAOS) represents another powerful tool for environmentally benign, catalyst-free reactions. A novel approach to synthesizing 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes microwave activation under solvent-free conditions, resulting in high yields and significantly reduced reaction times. This can be performed as a "one-pot" synthesis starting directly from the carbonyl precursors.

The table below summarizes various catalyst-free and environmentally benign methods reported for the synthesis of pyrazole derivatives, which could be adapted for the synthesis of this compound by selecting appropriate precursors, such as using a β-dicarbonyl compound containing a benzyl group.

Starting MaterialsReaction ConditionsProduct TypeYield (%)Reference
Aldehydes, Malononitrile, PhenylhydrazineUltrasound, PEG-400/H₂O, Room Temperature5-Amino-3-aryl-4-cyano-N-phenyl-1H-pyrazole-1-carbothioamideHigh
Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-DibenzoylhydrazinesTBAB, Solvent-free, Room TemperatureHighly functionalized pyrazoles75-86
α,β-Unsaturated carbonyl compounds, TosylhydrazineMicrowave, Solvent-free3,5-Disubstituted-1H-pyrazolesHigh
Enaminones, Benzaldehyde, Hydrazine-HClAmmonium acetate, WaterPolyfunctionally substituted pyrazolesModerate

Application of Recyclable Catalysts (e.g., Nanoparticle-Supported Catalysts)

The use of recyclable catalysts, particularly those supported on nanoparticles, is a rapidly growing field in green synthetic chemistry. These catalysts combine the high efficiency of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. Nanoparticle-supported catalysts, especially those with magnetic cores, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet.

Magnetically separable nanocatalysts have been effectively used for the synthesis of various pyrazole derivatives. For example, a guanidine-functionalized magnetic nanocatalyst has been developed for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles in an aqueous environment. This catalyst demonstrates high reactivity and can be easily recovered and recycled. Similarly, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles (Fe₃O₄) has been reported for the three-component condensation to form pyrazole derivatives, with the catalyst being recyclable up to eight times without significant loss of activity.

Other recyclable catalytic systems have also proven effective. Amberlyst-70, a non-toxic, resin-based heterogeneous catalyst, has been used for the aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. This protocol is noted for its simple work-up and the eco-friendly nature of the catalyst. Another example is a heterogeneous Cerium(IV)-L-proline complex, [Ce(L-Pro)₂]₂(Oxa), which efficiently catalyzes the synthesis of pyrazoles in ethanol (B145695) at room temperature. The catalyst is insoluble in most solvents, facilitating its recovery by simple filtration.

The multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been successfully achieved using NiFe₂O₄ nanoparticles as an efficient and reusable catalyst at room temperature. This method highlights key green chemistry features, including short reaction times, simple work-up, and the use of an inexpensive, recyclable catalyst. A sustainable and recyclable SnO–CeO₂ nanocomposite catalyst has also been shown to be highly efficient for the one-pot synthesis of pyrazole derivatives in water, retaining its structural integrity and catalytic activity for at least five cycles.

The following table details several recyclable catalysts employed in the synthesis of various pyrazole structures. These catalytic systems could be applied to the synthesis of this compound through the careful selection of starting materials.

CatalystReaction / Product TypeSolventYield (%)Recyclability (Cycles)Reference
[Ce(L-Pro)₂]₂(Oxa)Condensation of 1,3-dicarbonyls and phenylhydrazinesEthanol~885
Amberlyst-70Condensation of 1,3-diketones and hydrazines/hydrazidesWaterHigh3
Dioxomolybdenum complex on Fe₃O₄@SiO₂Three-component synthesis of pyrazole derivativesEthanolGood8
NiFe₂O₄ NanoparticlesMulticomponent synthesis of 5-amino-1H-pyrazole-4-carbonitrilesEthanolExcellent-
SnO–CeO₂ NanocompositeOne-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileWater81-965
Guanidine-based Magnetic NanocatalystOne-pot, three-component synthesis of 5-aminopyrazole-4-carbonitrilesWaterHigh-

Chemical Reactivity and Transformation Mechanisms of 4 Benzyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole (B372694) ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which bestows upon it a unique reactivity profile toward both electrophiles and nucleophiles. The positions on the ring exhibit distinct electronic characteristics, leading to predictable, yet often modulable, regioselectivity in substitution reactions.

In general, the pyrazole ring system has three carbon atoms (C3, C4, C5) and two nitrogen atoms (N1, N2) that can be sites for chemical reactions. The electron density across these positions is unevenly distributed. The pyridine-like nitrogen at the N2 position is basic and serves as a primary site for reaction with electrophiles. Conversely, the two nitrogen atoms collectively reduce the electron density at the C3 and C5 positions, making them susceptible to attack by nucleophiles. The C4 position, being less affected by the electron-withdrawing nature of the nitrogens, is comparatively electron-rich, rendering it the preferred site for electrophilic substitution.

Regioselectivity at Ring Positions (N1, N2, C3, C4, C5) in Benzyl-Substituted Pyrazoles

The substitution pattern in pyrazoles is highly dependent on the nature of the reactants and the reaction conditions. For N-unsubstituted pyrazoles like 4-benzyl-1H-pyrazole, the presence of the acidic proton on the pyrrole-like nitrogen (N1) adds another layer of complexity, as it can be deprotonated to form a pyrazolate anion, which is highly reactive toward electrophiles at both nitrogen atoms.

Electrophilic Substitution:

N-Substitution: Alkylation and benzylation, which are forms of electrophilic substitution, frequently occur at the nitrogen atoms. The reaction of this compound with an electrophile can lead to a mixture of N1 and N2 substituted products. However, regioselective synthesis of N1-substituted pyrazoles can be achieved under specific conditions, for instance by using solid-supported bases. Theoretical calculations have shown that the major negative charge in the pyrazolate anion is concentrated on the pyrrole-like nitrogen, which can favor substitution at the N1 position.

C-Substitution: As a general rule for pyrazoles, electrophilic attack on the carbon skeleton occurs preferentially at the C4 position. However, since this position is already occupied by the benzyl (B1604629) group in this compound, electrophilic substitution would be directed to other available positions, though this is less common and may require harsh conditions. In cases of N-protected pyrazoles with a substituent at C4, such as a halogen, palladium-catalyzed direct arylation (an electrophilic C-H activation process) has been shown to occur regioselectively at the C5 position.

Nucleophilic Substitution:

The C3 and C5 positions of the pyrazole ring are electron-deficient and thus the primary targets for nucleophilic attack. For this compound, a strong enough nucleophile could potentially substitute a group at these positions, although this is less common than electrophilic substitution on the ring. The presence of activating groups is often required for such reactions to proceed efficiently.

Table 1: Regioselectivity of Substitution Reactions on the Pyrazole Ring

Ring Position Preferred Reaction Type Notes
N1 (pyrrole-like) Electrophilic Substitution (after deprotonation) Often the kinetic product in alkylations. Regioselectivity can be controlled.
N2 (pyridine-like) Electrophilic Substitution / Protonation This nitrogen is the basic center of the molecule.
C3 Nucleophilic Attack Electron-deficient position due to adjacent nitrogen atoms.
C4 Electrophilic Substitution Generally the most electron-rich carbon in the pyrazole ring.
C5 Nucleophilic Attack / Electrophilic Substitution Electron-deficient, similar to C3. Can undergo electrophilic attack under certain conditions, like Pd-catalyzed C-H activation.

Influence of the C4-Benzyl Group on Reactivity Profiles

The benzyl group at the C4 position is not a mere spectator; it actively influences the reactivity of the pyrazole ring through both electronic and steric effects.

Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This can slightly increase the electron density of the pyrazole ring, potentially modulating the rates of substitution reactions. In the context of C-H activation, substituents at the C4 position are known to have a significant impact. For instance, electron-withdrawing groups at C4 can increase the acidity of the C5-H bond, facilitating reactions like palladium-catalyzed arylations. While the benzyl group is not strongly withdrawing, its presence modifies the electronic landscape of the entire ring.

Steric Effects: The benzyl group introduces significant steric bulk at the C4 position. This bulk can hinder the approach of reactants to the adjacent C3 and C5 positions, thereby influencing the regioselectivity of nucleophilic attacks. Furthermore, the benzyl group can rotate around the C4-C(CH₂) single bond, adopting different conformations that could play a role in directing the outcome of reactions. For N-substituted pyrazoles, a bulky substituent at C4 can influence the reactivity of the C5 position. For example, the lower reactivity of 4-bromo-1-phenylpyrazole compared to its 1-methyl or 1-benzyl analogues in direct arylation reactions has been attributed to the steric hindrance of the N1-phenyl group potentially blocking the C5 position. A similar steric influence can be anticipated from the C4-benzyl group on neighboring reaction sites.

Proton Transfer Dynamics and Acid-Base Properties

N-unsubstituted pyrazoles like this compound are amphoteric compounds, meaning they can act as both an acid and a base. This dual character is a direct consequence of the two different types of nitrogen atoms within the five-membered ring.

Pyrrole-like NH Acidity and Pyridine-like Nitrogen Basicity

The pyrazole molecule contains an acidic NH group, often referred to as "pyrrole-like," and a basic nitrogen atom with a lone pair of electrons, termed "pyridine-like."

Acidity: The N1-H proton is acidic and can be donated to a base. The pKa of the pyrazole NH proton is approximately 14.2. This acidity allows for the formation of the pyrazolate anion in the presence of a base. Interestingly, studies have shown that electron-donating groups on the pyrazole ring can, counterintuitively, increase the acidity of the NH group.

Basicity: The N2 nitrogen possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is not involved in the aromatic sextet. This lone pair is available to accept a proton, making this nitrogen a basic center. Pyrazole is a weak base, with the pKa of its conjugate acid being about 2.5. While both acidic and basic properties are present, the basic character is generally considered more prevalent in pyrazoles.

Table 2: Acid-Base Properties of the Parent Pyrazole Molecule

Property Associated Atom pKa Value Description
Acidity N1-H (Pyrrole-like) ~14.2 The proton on the N1 nitrogen can be lost to a base.
Basicity N2 (Pyridine-like) ~2.5 (for the conjugate acid) The lone pair on the N2 nitrogen can accept a proton.

Intermolecular and Intramolecular Proton Transfer Mechanisms

The proton on the N1 nitrogen can move to the N2 position, converting the molecule into its tautomer. This process, known as annular prototropic tautomerism, is a key feature of N-unsubstituted pyrazoles.

Intramolecular Proton Transfer: The direct transfer of the proton from N1 to N2 within a single molecule has a very high activation energy, calculated to be in the range of 47.8–55.5 kcal/mol. This makes the uncatalyzed intramolecular pathway energetically unfavorable.

Intermolecular Proton Transfer: Proton transfer is more likely to occur via an intermolecular mechanism. In the gas phase or in non-polar solvents, pyrazole molecules can form self-aggregates, such as dimers and trimers, through intermolecular hydrogen bonds. These aggregates facilitate a "proton relay," where the proton is transferred between molecules, significantly lowering the energy barrier for tautomerization compared to the intramolecular route.

Solvent Effects on Proton Transfer in this compound Systems

The solvent environment plays a crucial role in the dynamics of proton transfer. The ability of solvent molecules to form hydrogen bonds with the pyrazole ring can dramatically alter the mechanism and energetics of tautomerization.

In the gas phase, intermolecular proton transfer requires another molecule, such as another pyrazole or a different species, to act as a bridge. In solution, solvent molecules can take on this role. Polar protic solvents, like water or alcohols, are particularly effective at facilitating proton transfer. mdpi.com They can form hydrogen-bonded clusters with the pyrazole molecule, diverting the intermolecular interactions away from pyrazole-pyrazole self-association and toward pyrazole-solvent hydrogen bonding. mdpi.com

Computational studies have confirmed that the presence of even a single water molecule can significantly reduce the activation energy for proton transfer by acting as a proton shuttle. This solvent-assisted mechanism provides a much lower energy pathway for tautomerization compared to the high-energy direct intramolecular transfer. Therefore, in a protic solvent, the tautomeric equilibrium of this compound is expected to be dynamic, with the solvent actively participating in the continuous transfer of the proton between the two ring nitrogen atoms.

Oxidation and Reduction Pathways

The pyrazole ring, the core structure of this compound, is generally characterized by its high resistance to oxidizing agents. However, the substituents on the pyrazole ring can undergo oxidation. For instance, alkyl groups attached to the ring can be oxidized to their corresponding carboxylic acids. In the case of this compound, while the pyrazole ring itself is stable, the benzyl group's methylene (B1212753) bridge is a potential site for oxidation under specific conditions.

The stability of the pyrazole ring to oxidation is a key feature, though it can be oxidized under harsh conditions, such as with potassium permanganate, which may lead to ring cleavage. With peroxides, pyrazole can be transformed into its 2-oxide.

The following table summarizes the general behavior of pyrazole derivatives towards common oxidizing agents:

Oxidizing AgentOutcome on Pyrazole RingOutcome on Side-Chains
Potassium Permanganate (KMnO₄)Generally stable, but can be oxidized under harsh conditions. Alkyl groups can be oxidized to carboxylic acids.
Peroxides (e.g., H₂O₂)Can form N-oxides. Dependent on the nature of the side-chain.
Nitric AcidResistantNitration of the benzyl group's phenyl ring is possible.

It is important to note that the specific reaction conditions, such as temperature, solvent, and the presence of catalysts, play a crucial role in determining the outcome of oxidation reactions.

While the pyrazole ring is relatively stable, it can undergo ring opening and degradation under specific and often forceful conditions. Strong bases can induce deprotonation at the C3 position, which may lead to ring opening.

Ozonolysis is a potent method for cleaving unsaturated bonds and aromatic systems. The reaction of ozone with pyrazole is moderately fast. The mechanism of ozonation of aromatic compounds can proceed through a Criegee-type mechanism, which results in ring-opened products. For pyrazole, ozone attack can occur on the ring, leading to cleavage via a Criegee mechanism and the formation of carbonyl compounds. The initial attack of ozone can occur as a concerted cycloaddition at the C2-C3 or C2-C5 positions, or as a monodentate addition at the C2 position. The increased electron density of the pyrazole ring due to the nitrogen atom makes it susceptible to ozone attack.

Electrolytic oxidation is another method that can cause the pyrazole ring to open.

Stability to Oxidizing Agents

Derivatization and Functionalization of this compound

The structure of this compound offers several sites for derivatization and functionalization, allowing for the synthesis of a wide range of new compounds. These reactions can occur at the nitrogen atoms of the pyrazole ring, the unsubstituted carbon atoms of the ring, and on the benzyl side-chain.

The NH group of the pyrazole ring in this compound is readily alkylated or acylated.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. Common alkylating agents include alkyl halides, diazomethane (B1218177), and dimethyl sulfate. The N-alkylation of pyrazoles can also be achieved using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, providing good yields for benzylic and other alkyl groups. Microwave-assisted synthesis can also be employed to enhance reaction times and yields for N-alkylation. The reaction of benzylhydrazine (B1204620) with appropriate α,β-unsaturated carbonyl compounds is a common route for synthesizing N-benzyl pyrazoles.

N-Acylation: This involves the introduction of an acyl group to the nitrogen atom. This is typically achieved by reacting the pyrazole with an acyl chloride or anhydride.

These reactions on the nitrogen atom can lead to two possible regioisomers if the pyrazole ring is unsymmetrically substituted at the C3 and C5 positions. However, for this compound, where C3 and C5 are unsubstituted, N-alkylation or N-acylation will lead to a single product, though the tautomeric nature of the pyrazole ring means the substituent can be considered at either the N1 or N2 position.

The pyrazole ring is considered an electron-rich aromatic system. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. Since this position is already occupied by the benzyl group in this compound, further electrophilic substitutions would be directed to the C3 and C5 positions, though these positions are generally less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. However, under certain conditions, functionalization at C3 and C5 is possible.

Nucleophilic attacks, on the other hand, are favored at the C3 and C5 positions. Deprotonation at C3 can be achieved with a strong base, creating a nucleophilic center for subsequent reactions.

Recent synthetic methods have been developed for the regioselective functionalization of the C3 and C5 positions of pyrazoles. For instance, direct arylation at the C3 position can be achieved using palladium catalysis. Syntheses of pyrazoles with functionalized side chains at C3 are possible through multi-step sequences involving the reaction of alkynyl ketones with hydrazine (B178648), followed by further modifications.

The benzyl group of this compound provides another avenue for chemical modification.

Reactions on the Phenyl Ring: The phenyl ring of the benzyl group can undergo typical electrophilic aromatic substitution reactions. For example, nitration or halogenation would likely occur at the ortho and para positions of the phenyl ring, directed by the alkyl substituent (the methylene group).

Reactions on the Methylene Bridge: The methylene group (-CH₂-) connecting the pyrazole and phenyl rings can also be a site for reaction. For instance, oxidation could potentially convert the methylene group to a carbonyl group, forming a benzoylpyrazole (B3032486) derivative. Halogenation at this position is also a possibility under radical conditions.

Advanced Spectroscopic and Structural Characterization of 4 Benzyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1H NMR and 13C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural determination of 4-benzyl-1H-pyrazole.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrazole (B372694) ring typically appear as singlets, with the proton at position 5 resonating further downfield than the proton at position 3. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the pyrazole ring also produce a characteristic singlet. The aromatic protons of the benzyl (B1604629) group show complex multiplets in the aromatic region of the spectrum.

In the ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the pyrazole ring carbons provide information about their electronic environment. The benzylic methylene carbon appears at a characteristic chemical shift, and the carbons of the phenyl ring are observed in the aromatic region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrazole H-3 ~7.58 (d) ~145.5
Pyrazole H-5 ~7.08 (d) ~107.2
Benzyl CH₂ ~5.79 (s) ~56.4
Phenyl C-1' - ~135.2
Phenyl C-2'/C-6' ~7.26-7.33 (m) ~127.7
Phenyl C-3'/C-5' ~7.26-7.33 (m) ~128.8
Phenyl C-4' ~7.26-7.33 (m) ~128.4

Note: Data is based on a representative substituted pyrazole, 2-benzyl-3-nitro-1H-pyrazole, and may vary slightly for the unsubstituted this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the coupled protons within the benzyl group's aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. For instance, the signal for the benzylic methylene protons would show a cross-peak with the signal for the benzylic methylene carbon. This is a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the benzylic protons would show HMBC correlations to the carbons of the pyrazole ring and the quaternary carbon of the phenyl ring. The pyrazole protons would also show correlations to the benzylic carbon and other carbons within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₁₀H₁₀N₂). The calculated exact mass for the protonated molecule [M+H]⁺ can be compared to the experimentally observed value to validate the compound's identity.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. For this compound, a common fragmentation pathway involves the cleavage of the benzylic bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a pyrazolyl radical, or a pyrazolylmethyl cation and a phenyl radical. The benzyl cation is often a prominent peak in the mass spectra of benzyl-containing compounds. Further fragmentation of the pyrazole ring can also occur.

Table 2: Expected Major Fragments in the Mass Spectrum of this compound

m/z Fragment Ion
158 [C₁₀H₁₀N₂]⁺ (Molecular Ion)
91 [C₇H₇]⁺ (Benzyl cation)
67 [C₄H₅N]⁺ (Pyrazole ring fragment)

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹. C-H stretching vibrations from the aromatic and benzyl groups appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are found in the 1400-1600 cm⁻¹ region. C-H bending vibrations also provide structural information.

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring stretching vibrations are often strong in Raman spectra. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration
3100-3500 N-H stretch (pyrazole)
3000-3100 C-H stretch (aromatic and benzyl)
1400-1600 C=N and C=C stretch (pyrazole and phenyl rings)
690-900 C-H out-of-plane bend (aromatic)

Vibrational Analysis of the Pyrazole Ring and Benzyl Moiety

For the pyrazole ring , characteristic vibrations include N-H stretching, C-H stretching, C=N stretching, N-N stretching, and various in-plane and out-of-plane ring deformation modes. The N-H stretching vibration is typically observed as a broad band in the infrared spectrum due to its involvement in hydrogen bonding. The aromatic C-H stretching vibrations of the pyrazole ring are expected in the region of 3100-3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the ring are expected to appear in the 1600-1400 cm⁻¹ region.

The benzyl moiety exhibits vibrational modes characteristic of a monosubstituted benzene (B151609) ring and a methylene (-CH₂-) group. The aromatic C-H stretching vibrations of the phenyl group are anticipated to occur above 3000 cm⁻¹. The characteristic C-C stretching vibrations within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. The methylene group introduces its own set of vibrations, including symmetric and asymmetric C-H stretching, scissoring, wagging, twisting, and rocking modes.

A general overview of the expected vibrational modes for the key components of this compound, based on data from related compounds, is provided in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Moiety
N-H Stretching3200-3400 (broad)Pyrazole Ring
Aromatic C-H Stretching3100-3000Pyrazole & Benzyl
Methylene (-CH₂-) Asymmetric Stretching~2925Benzyl Group
Methylene (-CH₂-) Symmetric Stretching~2850Benzyl Group
C=C and C=N Ring Stretching1600-1400Pyrazole & Benzyl
Methylene (-CH₂-) Scissoring~1465Benzyl Group
In-plane C-H Bending1300-1000Pyrazole & Benzyl
Out-of-plane C-H Bending900-675Pyrazole & Benzyl

Note: These are general ranges and the exact positions of the bands for this compound may vary.

Identification of Key Functional Groups

The primary functional groups within this compound can be identified by their characteristic vibrational frequencies.

N-H Group: The N-H bond of the pyrazole ring is a key functional group. Its stretching vibration is a sensitive indicator of hydrogen bonding. In the solid state, this typically appears as a broad absorption band in the infrared spectrum.

Aromatic C-H Groups: Both the pyrazole ring and the phenyl group of the benzyl moiety contain aromatic C-H bonds. These are identifiable by their stretching vibrations in the 3100-3000 cm⁻¹ region and various bending vibrations at lower wavenumbers.

Methylene (-CH₂-) Group: The methylene bridge is characterized by its C-H stretching modes below 3000 cm⁻¹ and its deformation vibrations, such as scissoring and rocking modes.

C=N and C=C Bonds: The double bonds within the pyrazole and phenyl rings give rise to characteristic stretching vibrations in the 1600-1400 cm⁻¹ region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction.

The compound crystallizes in the monoclinic crystal system with the non-centrosymmetric space group P2₁. The adoption of a chiral space group is noteworthy, as the molecule can interconvert between different conformers in solution. This suggests that the crystal packing forces favor a specific chiral arrangement in the solid state.

Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaC₁₀H₁₀N₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.6651 (5)
b (Å)13.6075 (6)
c (Å)5.7566 (6)
β (°)100.816 (5)
Volume (ų)733.86 (7)
Z4
CCDC Number2365130

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound is characterized by a sophisticated network of intermolecular interactions that dictate its packing arrangement. A prominent feature is the formation of one-dimensional chains, or catemers, along the crystallographic b-axis through N-H···N hydrogen bonds between adjacent pyrazole rings.

Besides the strong N-H···N hydrogen bonds, the crystal packing is further stabilized by weaker C-H···π interactions. These interactions involve the hydrogen atoms of the benzyl group and the π-systems of neighboring pyrazole and phenyl rings. There are also edge-to-face π-π stacking interactions between the aromatic rings.

Key Intermolecular Interaction Distances

Interaction TypeDonor-Acceptor Distance (Å)Reference
N-H···N Hydrogen Bond2.946 (4)
C-H···π (pz-plane)2.7021 (8)
C-H···π (Ph-plane)2.7962 (10)

These intermolecular forces collectively result in a densely packed and stable crystalline structure.

Theoretical and Computational Investigations of 4 Benzyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular behavior at the electronic level. These methods are broadly categorized into density functional theory and ab initio approaches.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms. For pyrazole (B372694) derivatives, the B3LYP hybrid functional is frequently employed to calculate optimized structural parameters, vibrational frequencies, and electronic properties.

The accuracy of these calculations is often benchmarked against experimental data, such as that obtained from X-ray crystallography. For 4-benzyl-1H-pyrazole, the crystal structure reveals specific bond lengths and angles that a successful geometry optimization should replicate. For instance, the C—C—C bond angle between the pyrazole ring, the methylene (B1212753) bridge (CH2), and the phenyl group is 63.85 (15)° in the solid state. Unlike some other pyrazole derivatives, the N—H hydrogen atom in this compound is ordered and not distributed over both nitrogen atoms, a key feature that must be captured in theoretical models.

Theoretical calculations on similar pyrazole structures have shown good agreement with experimental data when appropriate levels of theory are used. The optimization process for pyrazole-containing molecules typically results in a stable, non-planar conformation, with the phenyl and pyrazole rings adopting a specific dihedral angle to minimize steric hindrance.

Table 1: Selected Experimental Bond Lengths and Angles for this compound This data is derived from single-crystal X-ray diffraction and serves as a benchmark for computational geometry optimization.

ParameterBond/AtomsValue (Å or °)Source
Bond LengthN1—N21.349 (2) Å
Bond LengthN1—C51.340 (2) Å
Bond LengthN2—C31.332 (2) Å
Bond LengthC3—C41.385 (2) Å
Bond LengthC4—C51.396 (2) Å
Bond AngleC5—N1—N2111.49 (14)°
Bond AngleC3—N2—N1106.18 (13)°
Bond AngleN2—C3—C4111.49 (15)°
Bond AngleN1—C5—C4108.90 (15)°

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. Møller-Plesset perturbation theory to the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock approach by including electron correlation. This makes it particularly useful for obtaining more accurate energetic and electronic properties.

For pyrazole systems, MP2 calculations have been used to study tautomeric equilibria and proton transfer energetics. These studies have shown that while DFT methods are robust, MP2 can provide a higher level of accuracy for energy differences between structures. More advanced and computationally intensive composite methods, such as G4(MP2), have been developed to achieve very high accuracy in thermochemical data. Such methods are valuable for establishing precise energetic profiles of molecules.

The choice of a basis set is a critical aspect of any quantum chemical calculation, representing the set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between computational cost and accuracy.

For pyrazole derivatives, Pople-style basis sets are commonly used. These include:

6-31G(d,p): This is a split-valence basis set that offers a good balance of accuracy and efficiency for organic molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing bonding in three-dimensional space accurately.

6-311++G(d,p): This is a more extensive triple-zeta valence basis set. The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogens, which are important for describing systems with lone pairs or anions and for accurately modeling non-covalent interactions.

The combination of a functional (like B3LYP) and a basis set defines the level of theory. The selection depends on the specific property being investigated; for instance, geometry optimizations can often be performed with a smaller basis set, while highly accurate energy calculations may require a larger one.

Ab Initio Methods (e.g., MP2) for Energetic and Electronic Properties

Molecular Orbital Analysis

Molecular orbital (MO) theory describes how atomic orbitals combine to form orbitals that span the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy and spatial distribution of these orbitals are fundamental indicators of chemical reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In pyrazole derivatives, the HOMO is often distributed across the pyrazole and phenyl rings, while the LUMO's location can be influenced by substituents. For example, in some substituted pyrazoles, the HOMO is localized on the pyrazole ring and adjacent atoms, while the LUMO is distributed over the pyrazole and an attached phenyl ring. This intramolecular charge transfer (ICT) character is important for the molecule's electronic behavior.

Table 2: Example Frontier Orbital Energies for Related Pyrazole Derivatives These values illustrate typical energy ranges for pyrazole systems calculated using DFT methods. The specific values for this compound would require a dedicated calculation.

Compound TypeEHOMO (eV)ELUMO (eV)ΔE Gap (eV)Source
Phenyl-pyrazoline derivative (M1)-5.92-2.503.42
Phenyl-pyrazoline derivative (M2)-5.91-2.773.14
Pyranopyrazole derivative-5.95-1.564.39
Phenylpiperidin-4-ol substituted pyrazole-5.428-1.3264.102

The distribution of electron density within a molecule governs its electrostatic properties and intermolecular interactions. This distribution can be analyzed using methods like Mulliken population analysis or by visualizing the Molecular Electrostatic Potential (MEP).

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity, particularly for electrophilic and nucleophilic attacks.

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites prone to electrophilic attack. In pyrazole derivatives, these regions are typically found around the nitrogen atoms due to their lone pairs of electrons.

Positive Regions (Blue): These areas are electron-poor and represent sites for nucleophilic attack. The hydrogen atom attached to the pyrazole nitrogen (N-H) is a characteristic positive site.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP provides a clear picture of how this compound would interact with other molecules. The negative potential around the nitrogen atoms and the positive potential at the N-H group are the primary sites for hydrogen bonding, which is a dominant intermolecular force stabilizing the crystal structure of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

Reaction Mechanism Studies using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the intricate details of chemical reactions involving pyrazole derivatives. These methods allow for the exploration of reaction pathways, the characterization of transient species, and the quantification of energetic barriers, providing a molecular-level understanding that is often inaccessible through experimental means alone.

The synthesis of pyrazole derivatives often involves multi-step reactions, and understanding the transition states is key to controlling the reaction's outcome, including regioselectivity and yield. Computational studies have been instrumental in elucidating these pathways.

For instance, DFT calculations have been employed to investigate the [3+2] cycloaddition reactions that are commonly used to form the pyrazole ring. These studies help in understanding the role of various catalysts and reaction conditions. For example, in the synthesis of pyrazoles from vinylsulfonium salts and hydrazonoyl halides, DFT calculations have provided insight into the reaction mechanism, highlighting the role of sulfonium (B1226848) activation. Similarly, the mechanism of the [3+2] cycloaddition of diazocarbonyl compounds with enones has been clarified using DFT, proposing a pathway involving cycloaddition, hydrogen abstraction by a base, and subsequent oxidation and isomerization.

In the context of functionalizing existing pyrazole rings, computational methods have been used to study the rhodium-catalyzed C-H functionalization of pyrazoles with alkenes. DFT calculations have successfully predicted the kinetic preference for 2,1-insertion and the formation of trans vinyl products, which aligns with experimental observations. Furthermore, theoretical examinations of the reaction between 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride and 2,3-diaminopyridine (B105623) have detailed the formation of different products by characterizing the transition states and intermediate structures. For one of the transition states (TS1), an imaginary frequency was found at –281 cm⁻¹, confirming it as a true transition state.

A study on the synthesis of N-substituted pyrazoles catalyzed by tris(pentafluorophenyl)borane (B72294) utilized DFT to uncover an autocatalytic process where an in-situ generated carbenium species drives the reaction. The calculated low activation barrier of 20.0 kcal mol⁻¹ for the isomerization of a pyrazole intermediate supported the experimental observation of this transformation.

Interactive Table: Calculated Activation Energies for Pyrazole Synthesis Pathways

Reaction TypeComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Isomerization of Pyrazole IntermediateDFT20.0

Proton transfer is a fundamental process in pyrazole chemistry, influencing tautomerism and reactivity. Computational studies have provided detailed energetic landscapes for these reactions. For 4-substituted pyrazoles, DFT (B3LYP and CAM-B3LYP) and MP2 methods have been used to study proton transfer in annular tautomerism.

The activation energy for intramolecular proton transfer in monomeric pyrazole derivatives is quite high, calculated to be in the range of 47.8–55.5 kcal/mol. This suggests that uncatalyzed intramolecular proton transfer is a slow process. The nature of the substituent at the 4-position influences this barrier, with electron-releasing groups generally leading to lower activation energies compared to electron-withdrawing groups.

However, the presence of other molecules, such as water or another pyrazole molecule (forming a dimer), can significantly lower the activation barrier. For pyrazole dimers, the activation energies for double proton transfer are much lower, in the range of 11.4–15.0 kcal/mol. This indicates that proton transfer is much more favorable in a dimeric state. Water-assisted proton transfer also shows a significant reduction in the activation barrier. nih.gov Studies have shown that two water molecules optimally lower the energetic barrier by forming a hydrogen-bonded network. nih.gov

Interactive Table: Calculated Activation Energies for Proton Transfer in Pyrazole Derivatives

Proton Transfer MechanismSystemComputational MethodActivation Energy Range (kcal/mol)Reference
Intramolecular (Tautomerism)4-Substituted Pyrazole MonomersDFT/MP247.8–55.5
Double Proton TransferPyrazole DimersDFT/MP211.4–15.0
Water-Assisted Proton TransferPyrazole-Water ComplexMP226.62–31.78 (with one water molecule)
Ammonia-Assisted Proton TransferPyrazole-Ammonia ComplexMP217.25–22.46

Pyrazoles are versatile ligands in coordination chemistry and can participate in a variety of catalytic reactions. Computational studies have been crucial in elucidating the mechanisms of these catalytic cycles. Protic pyrazole complexes, in particular, can exhibit metal-ligand cooperation where the pyrazole NH group is directly involved in bond activation.

For example, in the acceptorless dehydrogenation of primary amines catalyzed by a protic pyrazole ruthenium complex, a computational study proposed that the pyrazole unit assists in the dehydrogenation of an imine intermediate in a concerted manner with the metal center and an external substrate molecule.

In the context of copper-catalyzed arylation of pyrazoles, mechanistic studies have revealed how ligand choice can control the regioselectivity of N-arylation by tuning the metallotautomers. DFT calculations have also been used to support the proposed catalytic mechanism for the synthesis of pyrazole-4-carbonitrile derivatives using thiazole (B1198619) complexes as catalysts. These studies help in designing more efficient and selective catalysts.

Furthermore, pyrazole-based ligands have been investigated for their catalytic activity in oxidation reactions. For instance, the oxidation of catechols to o-quinones and 2-aminophenol (B121084) to 2-aminophenoxazinone has been studied with various pyrazole-based ligands and transition metal complexes. Kinetic studies, often supported by computational analysis, help to understand the role of the metal and the ligand in the catalytic process and how solvent choice can modulate the catalytic efficiency.

Energetics of Proton Transfer Reactions

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanical methods like DFT are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of molecules and their interactions with the surrounding environment, such as solvents, over time.

MD simulations provide a dynamic picture of how molecules like this compound behave in solution. This is particularly important for understanding conformational preferences, as the benzyl (B1604629) group can rotate relative to the pyrazole ring, leading to different conformers. The solvent can play a significant role in stabilizing certain conformations through specific interactions like hydrogen bonding or non-specific dielectric effects.

For example, MD simulations have been used to investigate the enantioseparation of chiral compounds on cellulose-based chiral stationary phases, where understanding the interaction between the analyte and the chiral selector is key. While not specific to this compound, these studies demonstrate the power of MD in elucidating intermolecular interactions in a solvated environment. The general workflow for such simulations involves constructing a model of the system, performing the simulation to generate trajectories, and then analyzing these trajectories to understand the dynamic behavior and interactions.

In the context of drug design, MD simulations are used to study the binding of pyrazole-containing inhibitors to their target enzymes. These simulations can reveal the preferred binding poses and the key interactions that stabilize the complex, accounting for the flexibility of both the ligand and the protein, as well as the role of water molecules in the binding site. For instance, MD simulations have been used to study the binding preferences of the drug imatinib, which contains a pyrazole moiety, to different tyrosine kinases. These simulations showed that conformational selection, rather than direct binding interactions, governs the drug's specificity.

Furthermore, MD simulations can be combined with quantum mechanical calculations to refine properties like NMR chemical shifts by accounting for the dynamic conformational averaging and explicit solvent effects. This combined approach provides a more accurate prediction of experimental observables.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazole Derivatives

Impact of Benzyl (B1604629) Group Position and Substituents on Molecular Interactions

The strategic placement and substitution of a benzyl group on the pyrazole (B372694) scaffold are critical in defining the molecule's interaction with biological targets. These modifications influence the compound's steric, electronic, and physicochemical properties, which in turn dictate its biological activity.

Steric and Electronic Effects of C4-Benzylation on Molecular Recognition

The introduction of a benzyl group at the C4 position of the pyrazole ring introduces significant steric bulk. This can be advantageous or detrimental to biological activity, depending on the topology of the target's binding site. The size and conformation of the benzyl group can influence how the molecule fits within a binding pocket, potentially enhancing binding affinity through favorable van der Waals interactions. Conversely, a bulky substituent may cause steric hindrance, preventing optimal alignment with key residues in the binding site.

The electronic properties of the benzyl group, and any substituents thereon, also play a pivotal role. Electron-donating groups, such as methoxy, can increase the electron density of the pyrazole ring system, potentially enhancing interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups, like halogens or nitro groups, can modulate the electronic characteristics of the pyrazole ring, which can be crucial for specific interactions. For instance, in some cases, bulky electron-withdrawing substituents are favored for inhibitory activity. The interplay between these steric and electronic effects is crucial for molecular recognition and binding affinity.

A study on pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives highlighted the significant influence of a 1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl group. plos.org While this group was expected to confer affinity for a specific receptor, it surprisingly led to potent and selective antagonism at a different receptor subtype, underscoring the nuanced effects of substitution. plos.org

Modulation of Physicochemical Parameters for Optimal Biological Engagement

Altering the physicochemical properties of 4-benzyl-1H-pyrazole derivatives is a key strategy for optimizing their interaction with biological targets. Lipophilicity, often expressed as LogP, is a critical parameter that affects a compound's solubility, permeability, and absorption, thereby influencing its pharmacokinetic profile. The benzyl group itself contributes to the lipophilicity of the molecule.

The introduction of polar functional groups can modulate the hydrophilic-lipophilic balance. For example, replacing an aldehyde with a carboxylic acid can improve solubility, though it may reduce membrane permeability. The number and nature of hydrogen bond donors and acceptors also significantly impact biological interactions. These groups can form crucial hydrogen bonds with amino acid residues in the active site of a target protein, thereby anchoring the molecule and enhancing its inhibitory activity.

Computational Approaches in Molecular Design

Computational methods are indispensable tools in the rational design of novel pyrazole derivatives, enabling the prediction of their biological activity and interactions with target molecules.

Molecular Docking Studies for Ligand-Target Interaction Prediction (e.g., Enzyme Binding)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. This method allows researchers to visualize and analyze the interactions between a this compound derivative and its biological target at the atomic level. fip.org

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. fip.org For example, in studies of pyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, docking analysis showed that many compounds formed hydrogen bond interactions with crucial amino acid residues like His90 and Tyr355 in the enzyme's active site. Similarly, docking studies of pyrazole derivatives with other enzymes, like monoamine oxidase (MAO), have been used to propose possible binding modes and explain enantioselective inhibition.

The insights gained from molecular docking are invaluable for understanding the structure-activity relationships and for guiding the design of new derivatives with improved potency and selectivity.

Examples of Molecular Docking Studies with Pyrazole Derivatives
Target EnzymeKey Interacting ResiduesSignificance of InteractionReference
Cyclooxygenase-2 (COX-2)His90, Tyr355Hydrogen bond formation crucial for inhibitory activity.
Estrogen Receptor ErαThr347, Glu353, Arg394Interactions are crucial for the antagonistic activity. fip.org
Monoamine Oxidase (MAO)Not specifiedProposing binding modes for enantioselective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 2D-QSAR models correlate physicochemical descriptors with activity, while 3D-QSAR models also consider the three-dimensional properties of the molecules.

QSAR studies on pyrazole derivatives have been successfully used to develop predictive models for various biological activities, including anticancer and anti-inflammatory effects. These models can identify the key molecular descriptors that influence the activity. For instance, a QSAR study on pyrazole derivatives as tyrosine kinase inhibitors revealed that molar refractivity enhances anticancer activity, while molecular weight and Connolly solvent excluded volume reduce it.

The predictive power of QSAR models allows for the estimation of the biological activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process.

QSAR Studies on Pyrazole Derivatives
Biological ActivityKey Descriptors IdentifiedModel Statistics (r²)Reference
Tyrosine Kinase InhibitionMolar refractivity (positive correlation), Molecular weight (negative correlation)0.8308
COX-2 InhibitionPhysicochemical descriptors0.835
Aurora A Kinase InhibitionBulky electron-withdrawing substituents favored0.8059

Virtual Screening for Identifying Potential Interaction Partners

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target to dock candidate ligands and score their binding potential.

This approach has been applied to pyrazole derivatives to identify potential therapeutic compounds against various targets, including those involved in cancer. For instance, a virtual screening of 63 pyrazole derivatives against six cancer-related protein targets successfully identified promising candidates. In another study, virtual screening of pyrazole derivatives of usnic acid was used to identify new potential anti-hyperglycemic agents.

Virtual screening is a cost-effective and efficient method to filter large compound databases and prioritize molecules for further experimental testing, significantly accelerating the initial stages of drug discovery.

Enzyme Inhibition Mechanisms Involving Pyrazole Scaffolds

The interaction of pyrazole derivatives with enzymes is a critical area of study for drug development. Understanding the mechanisms of inhibition allows for the rational design of more effective and specific inhibitors.

Elucidation of Competitive and Non-Competitive Inhibition Modes

Enzyme inhibition can occur through various mechanisms, with competitive and non-competitive inhibition being two of the most common. Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, preventing the substrate from binding. In contrast, non-competitive inhibitors bind to an allosteric site, a location on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

In the context of "this compound" derivatives, the nature and position of substituents on the pyrazole ring and the benzyl group would dictate the preferred mode of inhibition for a given enzyme. The benzyl group, for example, could interact with hydrophobic pockets within or near the active site, contributing to competitive inhibition, or it could bind to an allosteric site, leading to non-competitive inhibition.

Investigation of Allosteric Modulation by Pyrazole Derivatives

Allosteric modulation, where a molecule binds to a site on the enzyme other than the active site to modulate its activity, is a key mechanism for many drugs. Pyrazole derivatives have been investigated as allosteric modulators. For example, a class of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides has been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).

Research on pyrazole interactions with Cytochrome P450 2E1 (CYP2E1) has demonstrated mixed cooperative inhibition, a form of allosteric interaction. In these cases, the binding of the pyrazole inhibitor to a site distinct from the catalytic site can actually rescue the enzyme from substrate inhibition. This highlights the complex allosteric effects that pyrazole scaffolds can exert on enzyme function. While specific studies on the allosteric modulation by "this compound" are not extensively detailed in the provided results, the general propensity of the pyrazole scaffold for allosteric interactions suggests this is a plausible mechanism of action for its derivatives.

Identification of Key Structural Determinants for Enzyme Affinity and Stoichiometry

The affinity and stoichiometry of binding between a pyrazole derivative and an enzyme are governed by specific structural features. Studies on the interaction of pyrazoles with CYP2E1 have provided valuable insights into these determinants.

For monocyclic pyrazoles, the presence and position of substituents significantly impact affinity. For instance, introducing a methyl group at the C4 position of the pyrazole ring can lead to a substantial increase in affinity for the CYP2E1 catalytic site. The size and hydrophobicity of substituents also play a role; however, a larger phenyl group at the C3 position did not improve binding affinity as much as a smaller methyl group at the same position.

The number of rings also influences binding stoichiometry. Spectral binding studies have suggested that monocyclic azoles, like pyrazole, can have two binding events with CYP2E1, whereas bicyclic azoles tend to have one. The fusion of a second ring to the pyrazole, as seen in indazole, significantly improves the inhibitory potency against CYP2E1.

For "this compound," the benzyl group at the C4 position is a key structural determinant. Its size, hydrophobicity, and potential for aromatic interactions can significantly influence both the affinity and stoichiometry of binding to target enzymes. Further modifications to the benzyl ring or the pyrazole core would allow for the fine-tuning of these properties.

Design Strategies for Pyrazole-Based Bioactive Molecules

The development of novel pyrazole-based bioactive molecules relies on established medicinal chemistry strategies to optimize their therapeutic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful tools in drug design aimed at discovering new chemical entities with improved properties. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. Bioisosteric replacement is the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles.

These strategies are widely applicable to pyrazole-based drug design. For example, the pyrazole ring itself can be considered a bioisostere for other five-membered heterocycles. In the context of "this compound," one could envision scaffold hopping by replacing the pyrazole core with another heterocyclic system, such as an isoxazole (B147169) or a triazole, while retaining the 4-benzyl substituent to maintain key binding interactions. Similarly, bioisosteric replacements could be applied to the benzyl group, substituting it with other aromatic or heteroaromatic rings to modulate activity and physicochemical properties.

Hybrid Molecule Design (e.g., Pyrazole-Quinazoline Hybrids)

Hybrid molecule design is a strategy that combines two or more pharmacophores into a single molecule to create a compound with potentially enhanced or dual biological activities. This approach has been successfully applied to pyrazole derivatives, leading to the development of novel therapeutic agents.

The hybridization of a pyrazole scaffold with other biologically active moieties, such as chalcones, has yielded compounds with significant anticancer activity. Similarly, pyrazole-based hybrids incorporating a quinazoline (B50416) ring could be designed. Given that both pyrazole and quinazoline are privileged scaffolds in medicinal chemistry, their combination in a single molecule could lead to synergistic effects and novel mechanisms of action. A "this compound" moiety could be linked to a quinazoline core through various chemical linkers, and the resulting hybrid molecules could be screened for a range of biological activities.

Applications of 4 Benzyl 1h Pyrazole and Pyrazole Scaffolds in Diverse Chemical Fields

Coordination Chemistry and Metal Complexes

The pyrazole (B372694) moiety is an exceptional ligand in coordination chemistry. The two nitrogen atoms—one pyrrole-type (N-H) and one pyridine-type—allow for diverse coordination modes and the formation of stable complexes with a wide range of metal ions. This has facilitated the development of complex supramolecular structures, metal-organic frameworks, and polynuclear clusters.

The 4-benzyl-1H-pyrazole molecule is a noteworthy ligand for transition metals, a property stemming from the inherent characteristics of the pyrazole ring. Pyrazoles can coordinate to metal centers as neutral ligands via the pyridine-type nitrogen atom or as anionic pyrazolate ligands after deprotonation of the N-H group. This dual nature allows them to act as building blocks for a variety of coordination compounds, from simple mononuclear complexes to intricate polynuclear systems.

The lone pair of electrons on the pyridine-type nitrogen atom makes it a potent Lewis base, capable of forming coordinate bonds with transition metal ions. The presence of the benzyl (B1604629) group at the 4-position can influence the steric and electronic properties of the ligand, which in turn affects the geometry and stability of the resulting metal complexes. While specific studies focusing solely on this compound complexes are emerging, the behavior of analogous pyrazole derivatives provides significant insight. For instance, pyrazole-based ligands have been used to synthesize complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II).

The coordination can result in various geometries, such as the tetragonally distorted octahedral geometry proposed for copper(II) and the octahedral geometry for nickel(II) complexes with pyrazoline-based ligands. The flexibility of the pyrazole scaffold allows for the design of polydentate ligands, where multiple pyrazole units are linked together, enhancing the stability and complexity of the metal complexes formed. researchgate.net

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

Ligand Type Metal Ion(s) Resulting Complex Type/Geometry Reference(s)
Pyrazoline-based ligand Cu(II), Ni(II) Tetragonally distorted octahedral (Cu), Octahedral (Ni)
1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene Zn(II), Co(II), Cd(II), Cu(II) Coordination polymers
2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine Zn(II), Cu(II) Distorted trigonal pyramidal (Zn), Square pyramidal (Cu)
Pyrazole-3,5-dicarboxylate Cu(II) Dinuclear, trinuclear, and tetranuclear units

This table is generated based on data from the referenced articles and showcases the diversity of complexes formed with pyrazole-containing ligands.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Pyrazole derivatives are increasingly used as linkers in MOF synthesis due to their robust coordination ability and the directionality provided by the nitrogen atoms. These linkers can form stable frameworks with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

The design of MOFs using pyrazole-based linkers often involves incorporating additional functional groups, such as carboxylates, onto the pyrazole scaffold to enhance coordination with metal nodes. For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc(II)-MOFs for the selective adsorption of organic dyes. Similarly, nickel-pyrazolate-based MOFs have been developed as effective catalysts for the chemical fixation of carbon dioxide. The unsaturated metal centers in these MOFs act as Lewis acid sites, which are crucial for their catalytic activity.

While this compound itself might be used as a modulating ligand, its derivatives functionalized with coordinating groups like carboxylates or other pyrazoles would be more typical as primary linkers for building robust 3D frameworks. The benzyl group could be exploited to introduce specific functionalities or to control the steric environment within the MOF pores. The development of tritopic pyrazole-based ligands has led to the synthesis of MOFs with unusual "pinwheel"-shaped pores and enhanced stability, demonstrating the versatility of the pyrazole core in designing complex porous materials.

The pyrazole ring is exceptionally adept at forming polynuclear and supramolecular structures. This ability is primarily due to two key features: the N-N bridging function of the deprotonated pyrazolate anion and the capacity for N-H···N hydrogen bonding in neutral pyrazoles.

The pyrazolate anion can act as a bridging ligand between two metal centers, facilitating the formation of di- and polynuclear complexes. This bridging has been instrumental in creating a vast range of multinuclear structures, including triangular copper(II) clusters and other complex metallacycles. These polynuclear systems are of significant interest for their magnetic properties and potential catalytic applications.

In the solid state, neutral pyrazoles like this compound self-assemble through N—H···N hydrogen bonds to form supramolecular motifs. Depending on the substituents, these interactions can lead to discrete structures like dimers and tetramers or extended one-dimensional chains (catemers). In the crystal structure of this compound, the molecules are organized into alternating bilayers of pyrazole and phenyl moieties. Within the pyrazole layer, the rings form parallel chains, or catemers, via these N—H···N hydrogen bonds. Such supramolecular arrangements are crucial in crystal engineering, as they dictate the final architecture and properties of the material. The interplay of coordination bonds and non-covalent interactions like hydrogen bonding allows for the construction of highly ordered and functional supramolecular assemblies.

Design and Synthesis of Metal-Organic Frameworks (MOFs) with Pyrazole Linkers

Catalysis and Organocatalysis

Pyrazole-containing compounds have emerged as a significant class of ligands and catalysts in both homogeneous and heterogeneous catalysis. Their tunable electronic and steric properties, combined with their strong coordination to metal centers, make them highly effective in a variety of chemical transformations.

In homogeneous catalysis, pyrazole-based ligands are prized for their versatility. They have been incorporated into various ligand frameworks, including pincer-type ligands, which can stabilize metal centers and promote catalytic activity. researchgate.net These complexes have found applications in reactions such as transfer hydrogenation, hydrosilylation, and C-N/C-C bond-forming reactions via hydrogen borrowing methodologies.

The N-H group in protic pyrazoles is a key feature; its acidity increases upon coordination to a metal center, making it responsive to the reaction environment. This proton-responsive nature can be harnessed to modulate the catalytic cycle. For example, ruthenium complexes bearing bidentate and tridentate pyrazolyl-phosphine ligands have proven to be efficient catalysts for the transfer hydrogenation of ketones, imines, and nitriles using alcohols as the hydrogen source. The design of asymmetric pyrazole-based ligands has also opened pathways to stereoselective catalysis. The synthesis of pyrazoles with different functional groups at the 3- and 5-positions allows for the creation of chiral environments around a metal center, which is crucial for enantioselective transformations.

The immobilization of pyrazole-based catalytic species onto solid supports is a key strategy in heterogeneous catalysis, combining the high activity of molecular catalysts with the practical benefits of easy separation and recyclability. mdpi.com Pyrazole derivatives have been successfully anchored to various materials, including silica (B1680970), graphene oxide, and molecular sieves, to create robust and reusable catalysts.

One approach involves modifying the surface of a support with pyrazole-containing functional groups. For instance, sulfonic acid-decorated graphene oxide has been used as an efficient heterogeneous carbocatalyst for the synthesis of pyrazole-containing tetrazole derivatives. In another example, silica nanospheres functionalized with a ferrocene-containing ionic liquid were used to catalyze the A3 coupling reaction for synthesizing 1,3,5-trisubstituted pyrazoles.

Basic-modified molecular sieves have also been employed as catalysts for the N-alkylation of pyrazole, demonstrating higher activity than previously reported systems. Furthermore, magnetic nanoparticles (e.g., Fe₃O₄) can be functionalized with pyrazole-based ligands and metal ions (e.g., CuI) to create magnetically recoverable nanocatalysts. These materials have shown high efficiency in the green synthesis of pyrazole derivatives under solvent-free conditions, with the catalyst being easily separated by an external magnet and reused for several cycles without significant loss of activity.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3,5-diamino-4-benzyl-1H-pyrazole
3,5-dimethyl-4-benzyl-1H-pyrazole
3,5-diphenyl-4-benzyl-1H-pyrazole
1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene
2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine
Pyrazole-3,5-dicarboxylic acid
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Benzylmalononitrile (B177411)
Hydrazine (B178648) hydrate (B1144303)
Hypophosphorous acid
Malononitrile
Benzyl bromide
4-phenyl-5-pyrazole carbaldehyde
N-(tetrahydropyran-2-yl)-5-(hydroxymethyl)-4-phenylpyrazole
Graphene oxide
Ferrocene
Copper(II) iodide
Iron(III) oxide (Fe₃O₄)
Carbon dioxide
Acetonitrile
Dichloromethane
Ethanol (B145695)
Methanol
2-Propanol
Acetophenone
N-benzylideneaniline
p-chlorobenzaldehyde
Thiosemicarbazide
Sodium hydroxide (B78521)

Biomimetic Catalysis (e.g., Enzyme Mimicking Systems)

The field of biomimetic catalysis endeavors to create synthetic molecules that replicate the function of natural enzymes, offering robust and stable alternatives for industrial applications. Pyrazole derivatives, including structures related to this compound, have emerged as valuable ligands in the design of these enzyme-mimicking systems due to their versatile coordination chemistry with metal ions, which are often at the core of enzymatic active sites. These synthetic catalysts aim to reproduce the structure and, more importantly, the catalytic activity of metalloenzymes.

Research has focused on developing functional models of enzymes like catecholase and tyrosinase, which contain copper ions in their active sites. These enzymes play a crucial role in the oxidation of phenols. Scientists have successfully used complexes formed in situ from pyrazole ligands and transition metals to mimic the catalytic activity of these enzymes. For instance, a bimetallic metal-organic framework (MOF) composed of Copper/Zirconium and using 1H-pyrazole-4-carboxylic acid as the organic ligand has been shown to contain trinuclear copper centers that effectively mimic the active sites of natural catecholoxidase. This nanozyme demonstrates high catalytic activity and specificity. The strategy involves using the pyrazole-containing framework to create a microenvironment that mimics the protein pocket of an enzyme, which can protect the active site and provide size-selective access for substrates. Studies on such systems investigate the influence of various parameters, including the nature of the ligand and solvent, on the catalytic efficiency, revealing that the coordination environment plays a key role in the biomimetic activity.

Enzyme MimickedMetal CenterPyrazole-based Ligand ExampleKey Finding
CatecholaseCopper (Cu)1H-pyrazole-4-carboxylic acidA Cu/Zr bimetallic MOF with this ligand mimics the trinuclear copper active site of catecholoxidase.
TyrosinaseCopper (Cu)Pyrazole and benzyl ligandsIn situ formed complexes with transition metals serve as functional models for the enzyme.
Polyphenol Oxidase (PPO)Copper (Cu)Schiff base complexes (related structures)Model compounds mimic PPO and peroxidase-like activity.

Q & A

Q. What are the common synthetic routes for preparing 4-benzyl-1H-pyrazole derivatives?

The synthesis of this compound derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) can be cyclized under basic conditions to form pyrazole carboxylate intermediates, which are hydrolyzed to yield carboxylic acid derivatives . Alkylation of the pyrazole nitrogen with benzyl halides is a key step for introducing the benzyl moiety. Refluxing in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ is often employed to enhance regioselectivity .

Q. Which spectroscopic methods are employed to confirm the structure of this compound analogs?

Structural confirmation relies on a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to assign proton environments and carbon connectivity.
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters or acids) .
  • Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX software for refinement) to resolve crystal packing and bond geometries .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the alkylation of pyrazole rings?

Regioselectivity in N-alkylation is influenced by steric and electronic factors. Using bulky benzyl halides (e.g., 4-substituted benzyl bromides) directs substitution to the less hindered nitrogen atom. Computational modeling (DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals . Solvent polarity (e.g., DMSO vs. THF) and temperature control (e.g., 0°C to room temperature) further modulate reaction pathways .

Q. What computational approaches are used to predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. These studies correlate with spectroscopic data and predict reactivity toward electrophiles or nucleophiles. Molecular docking simulations (e.g., AutoDock Vina) can also assess interactions with biological targets like enzymes or receptors .

Q. How to address discrepancies in biological activity data between in vitro and in silico studies?

Contradictions may arise from assay conditions (e.g., solvent effects, cell line variability) or limitations in computational models (e.g., static vs. dynamic protein structures). Researchers should:

  • Validate in silico predictions with orthogonal assays (e.g., SPR for binding affinity).
  • Perform dose-response studies to account for non-specific cytotoxicity .
  • Use statistical tools (e.g., Bland-Altman plots) to quantify variability between experimental replicates .

Methodological Considerations

Q. What strategies improve the crystallinity of this compound derivatives for X-ray analysis?

Slow evaporation from mixed solvents (e.g., CHCl₃/hexane) promotes crystal growth. For challenging cases, vapor diffusion or seeding techniques are effective. SHELXL refinement parameters (e.g., anisotropic displacement factors) enhance resolution, while TWIN commands in SHELX handle twinned crystals .

Q. How can researchers mitigate byproduct formation during pyrazole functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during multi-step syntheses.
  • Catalytic systems : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) minimizes side reactions in C-C bond formation .
  • Chromatographic monitoring : HPLC with UV detection (λ = 254 nm) identifies and quantifies impurities early in the workflow .

Biological Applications

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Cell cycle analysis : Flow cytometry with propidium iodide staining to assess G1/S phase arrest, linked to RB pathway modulation .
  • Apoptosis assays : Annexin V-FITC/PI staining and caspase-3 activation measurements.
  • Dose-dependent cytotoxicity : MTT or resazurin assays across cancer cell lines (e.g., HeLa, MCF-7) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.